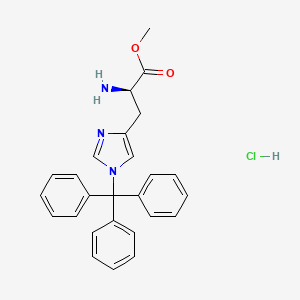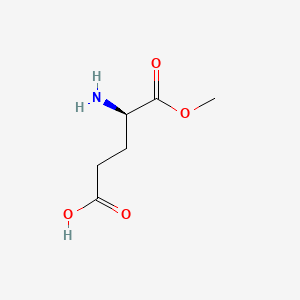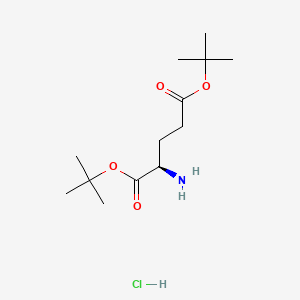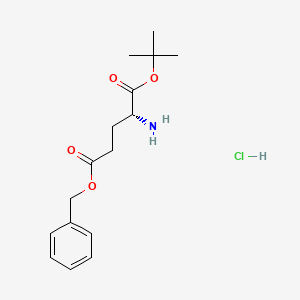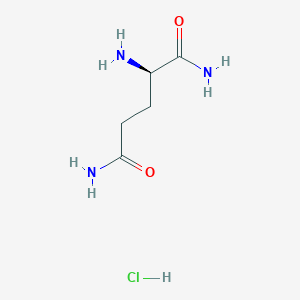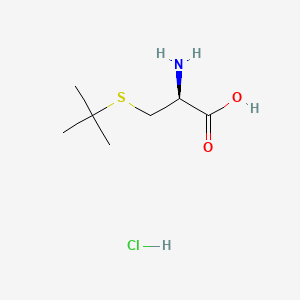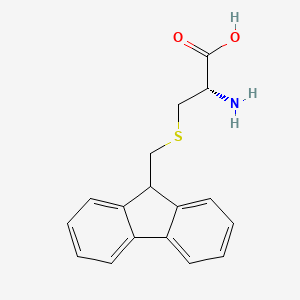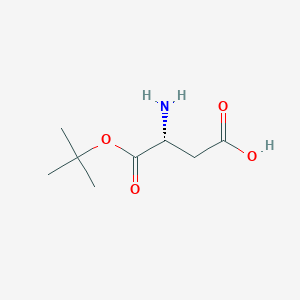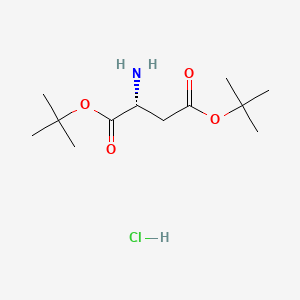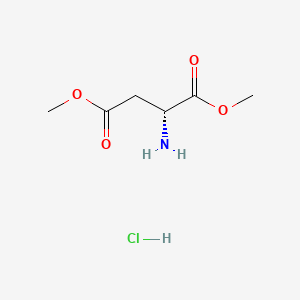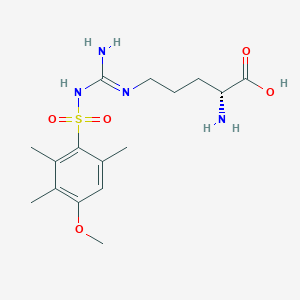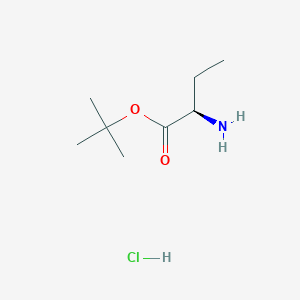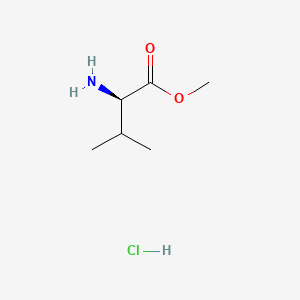
D-缬氨酸甲酯盐酸盐
描述
Methyl D-valinate hydrochloride (MDVH) is an organic compound used in the synthesis of various products, including pharmaceuticals, cosmetics, and food additives . It is a synthetic compound that can be made from various starting materials, including acetic acid, ethylene glycol, and formaldehyde. It is a protected form of D-Valine, an isomer of the essential amino acid L-Valine .
Molecular Structure Analysis
The molecular formula of Methyl D-valinate hydrochloride is C6H14ClNO2 . Its molecular weight is 167.63 . The InChI Key is KUGLDBMQKZTXPW-JEDNCBNOSA-N .Physical And Chemical Properties Analysis
Methyl D-valinate hydrochloride is a white crystalline powder . It has a melting point of approximately 170°C . It is soluble in water and also in various organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It should be stored in a sealed container in a dry room at room temperature .科学研究应用
Application in Agrochemical Synthesis
Specific Scientific Field
This application falls under the field of Agrochemical Synthesis .
Summary of the Application
D-Valine methyl ester hydrochloride is used as a chiral intermediate for agrochemical synthesis. It plays an irreplaceable role in the skew symmetric synthesis of agricultural pesticides such as pyrethroids .
Results or Outcomes
The outcome of this application is the production of agricultural pesticides. The use of D-Valine methyl ester hydrochloride in the synthesis process contributes to the effectiveness of these pesticides .
Application in Measurement of Enantiomeric Excess Using NMR
Specific Scientific Field
This application is in the field of Nuclear Magnetic Resonance (NMR) Spectroscopy .
Summary of the Application
D-Valine methyl ester hydrochloride is used in the rapid measurement of enantiomeric excess using NMR. This is based on the formation of diastereomeric complexes between the chiral analyte and D-Valine methyl ester hydrochloride .
Methods of Application or Experimental Procedures
The current paradigm for rapid measurement of enantiomeric excess using NMR involves the formation of diastereomeric complexes between the chiral analyte and D-Valine methyl ester hydrochloride .
Results or Outcomes
The use of D-Valine methyl ester hydrochloride in this application allows for a rapid and accurate determination of enantiomeric excess, which is a key parameter that determines the activity or therapeutic action of chiral compounds .
Application in Pharmaceutical Synthesis
Specific Scientific Field
This application falls under the field of Pharmaceutical Synthesis .
Summary of the Application
D-Valine methyl ester hydrochloride is used as an intermediate in the synthesis of semi-synthetic veterinary antibiotics and pharmaceutical drugs . Its derivatives have shown great activity in clinical use, such as penicillamine for the treatment of immune-deficiency diseases, and actinomycin D for antitumor therapy .
Results or Outcomes
The outcome of this application is the production of effective pharmaceutical drugs and veterinary antibiotics .
Application in Peptide Synthesis
Specific Scientific Field
This application is in the field of Peptide Synthesis .
Summary of the Application
D-Valine methyl ester hydrochloride is used in peptide synthesis . It is a protected form of D-Valine, an isomer of the essential amino acid L-Valine .
Methods of Application or Experimental Procedures
The current paradigm for peptide synthesis involves the use of D-Valine methyl ester hydrochloride as a protected form of D-Valine .
Results or Outcomes
The use of D-Valine methyl ester hydrochloride in this application allows for the synthesis of peptides .
Application in Food Industry
Specific Scientific Field
This application falls under the field of Food Industry .
Results or Outcomes
The outcome of this application is the production of food products. The use of D-Valine methyl ester hydrochloride in the food industry contributes to the quality and safety of these products .
Application in Cosmetic Industry
Specific Scientific Field
This application is in the field of Cosmetic Industry .
Methods of Application or Experimental Procedures
The current paradigm for cosmetic industry involves the use of D-Valine methyl ester hydrochloride .
Results or Outcomes
The use of D-Valine methyl ester hydrochloride in this application allows for the synthesis of cosmetic products .
安全和危害
Methyl D-valinate hydrochloride is classified under the GHS07 hazard class . It has hazard statements H315, H319, H335, and H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin, eyes, or clothing, and using personal protective equipment . It should not be released into the environment .
属性
IUPAC Name |
methyl (2R)-2-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGLDBMQKZTXPW-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221673 | |
| Record name | Methyl D-valinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl D-valinate hydrochloride | |
CAS RN |
7146-15-8 | |
| Record name | D-Valine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7146-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl D-valinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007146158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl D-valinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl D-valinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




